molecular formula C18H18N2O2S B11576582 2-(3-propanoyl-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

2-(3-propanoyl-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11576582
M. Wt: 326.4 g/mol
InChI Key: WDJHKLXWRFRZPB-UHFFFAOYSA-N
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Description

2-(3-propanoyl-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide: is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a thiophene ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-propanoyl-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves a multi-step process:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Propanoyl Group: The propanoyl group can be introduced via Friedel-Crafts acylation, where the indole is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a nucleophilic substitution reaction, where a thiophene derivative is reacted with an appropriate leaving group on the indole core.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(3-propanoyl-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the indole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with alcohol functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original leaving groups.

Scientific Research Applications

2-(3-propanoyl-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: The compound is used as a probe to study biological processes and molecular interactions due to its unique structural features.

    Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of other valuable compounds and materials.

Mechanism of Action

The mechanism of action of 2-(3-propanoyl-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, resulting in changes in cellular processes like inflammation, apoptosis, or cell proliferation.

Comparison with Similar Compounds

2-(3-propanoyl-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide can be compared with other similar compounds, such as:

    2-(3-acetyl-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide: This compound has an acetyl group instead of a propanoyl group, which may result in different chemical and biological properties.

    2-(3-propanoyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide: This compound has a furan ring instead of a thiophene ring, which may affect its reactivity and applications.

    2-(3-propanoyl-1H-indol-1-yl)-N-(benzyl)acetamide:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-(3-propanoylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H18N2O2S/c1-2-17(21)15-11-20(16-8-4-3-7-14(15)16)12-18(22)19-10-13-6-5-9-23-13/h3-9,11H,2,10,12H2,1H3,(H,19,22)

InChI Key

WDJHKLXWRFRZPB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3=CC=CS3

Origin of Product

United States

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